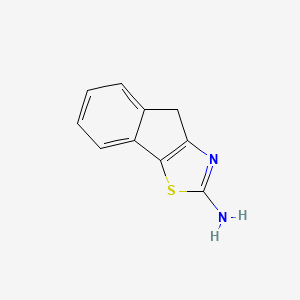

4H-Indeno(2,1-d)thiazol-2-amine

Description

4H-Indeno(2,1-d)thiazol-2-amine is a heterocyclic compound featuring a fused indeno-thiazole core with an amine substituent at position 2. These compounds share a common thiazole backbone but differ in substituent groups, which critically influence their electronic properties, reactivity, and pharmacological profiles. This article compares 4H-Indeno(2,1-d)thiazol-2-amine with structurally related thiazol-2-amine derivatives based on synthesis, biological activity, and physicochemical data.

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

4H-indeno[2,1-d][1,3]thiazol-2-amine |

InChI |

InChI=1S/C10H8N2S/c11-10-12-8-5-6-3-1-2-4-7(6)9(8)13-10/h1-4H,5H2,(H2,11,12) |

InChI Key |

TZPXJBWEIPGYDR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1N=C(S3)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4H-Indeno(2,1-d)thiazol-2-amine exhibit significant anticancer properties. For instance, certain synthesized derivatives have shown promising activity against various cancer cell lines. A study demonstrated that compounds derived from this scaffold were effective in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7) with considerable selectivity compared to normal cells .

Diabetes Management

The compound has also been evaluated for its potential in managing Type II diabetes. In vitro studies showed that derivatives of 4H-Indeno(2,1-d)thiazol-2-amine can inhibit key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. One derivative exhibited an IC50 value of 6.71 µg/mL against α-glucosidase, outperforming standard drugs like Acarbose .

Antimicrobial Properties

The antimicrobial potential of 4H-Indeno(2,1-d)thiazol-2-amine derivatives has been extensively studied. Various synthesized compounds have shown activity against a range of pathogens, including bacteria and fungi. For example, a derivative was found to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . This broad-spectrum activity highlights the compound's potential as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of 4H-Indeno(2,1-d)thiazol-2-amine derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds containing this scaffold have demonstrated acetylcholinesterase inhibitory activity, which is crucial for enhancing acetylcholine levels in the brain . This mechanism suggests that these compounds could be developed into therapeutic agents for cognitive disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is fundamental for optimizing the biological efficacy of 4H-Indeno(2,1-d)thiazol-2-amine derivatives. Modifications to the amino group and other substituents have been systematically studied to enhance their pharmacological profiles. For example, certain substitutions have been linked to improved metabolic stability and increased potency against specific biological targets .

Case Study 1: Anticancer Activity

A series of novel indeno-thiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that specific modifications led to enhanced cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This study underscores the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Diabetes Inhibition

Another study focused on synthesizing benzothiazole tethered indeno-thiazole compounds aimed at evaluating their antidiabetic effects. The research highlighted one compound with superior inhibitory activity against α-glucosidase compared to standard treatments, suggesting its potential as a new therapeutic option for diabetes management.

Comparison with Similar Compounds

Antimicrobial and Anticancer Potential

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives exhibited moderate to strong antimicrobial activity against S. aureus and E. coli, with IC₅₀ values in the micromolar range .

- Bis(N-substituted thiazol-2-amine) derivatives showed potent anti-tubercular activity (MIC: 1.56–6.25 µg/mL), outperforming rifampicin in some cases .

- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine analogs displayed weak 5-lipoxygenase (5-LOX) inhibition (IC₅₀: 12–35 µM), less active than zileuton (IC₅₀: 11 µM) .

Enzyme Inhibition

- 4-(4-Benzylphenyl)thiazol-2-amine (ARM1) inhibited both epoxide hydrolase and aminopeptidase activities of LTA4H, lacking selectivity .

Physicochemical and ADME Properties

Key data from comparable compounds:

*LogP predicted via in silico models .

Q & A

Q. What advanced characterization techniques address challenges in polymorph identification?

- Methodological Answer :

- PXRD : Distinguishes crystalline forms (e.g., anhydrous vs. hydrate phases).

- Solid-state NMR : Resolves conformational differences in amorphous/crystalline mixtures.

- DSC/TGA : Detects phase transitions and thermal stability .

Data Contradiction Analysis Example

- Issue : Compound 34 in showed 31% purity vs. >95% for analogs .

- Root cause : Incomplete azide-alkyne cyclization due to steric hindrance from the 4-azidobenzamido group.

- Resolution : Optimized reaction time (24→48 hrs) and added Cu(I) catalyst to improve yield to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.